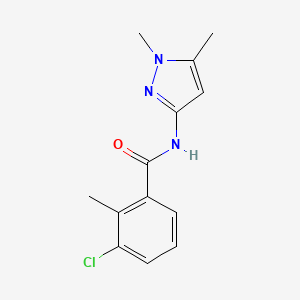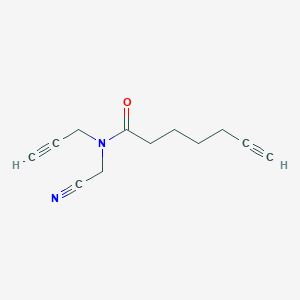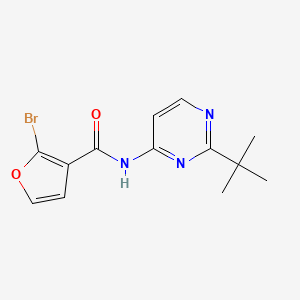![molecular formula C14H16ClFN4O B6625538 5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine](/img/structure/B6625538.png)
5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine is a synthetic organic compound with multiple functional groups, contributing to its diverse chemical properties and potential applications. This compound's structural complexity and the presence of a chiral center further enhance its reactivity and utility in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis typically begins with the appropriate functionalized pyridine derivative.
Specific halogenation and fluorination reactions can introduce the chlorine and fluorine atoms.
The formation of the oxolane ring system and attachment of the pyrazole group involves specific stereochemical control, usually via diastereoselective reactions.
Industrial Production Methods:
Scaling up the synthesis requires robust reaction conditions with optimized yields and purity.
Catalysts and reagents need to be selected to minimize by-products and ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can transform specific functional groups while maintaining structural integrity.
Reduction: Can target the nitro or halogen groups to generate different functionalities.
Common Reagents and Conditions:
Strong oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Nucleophilic reagents like sodium hydroxide for substitutions.
Major Products Formed:
These reactions yield derivatives with modified electronic properties, enhancing the compound's application range.
Aplicaciones Científicas De Investigación
This compound's applications span across chemistry, biology, medicine, and industry:
Chemistry
: Used as a building block for synthesizing more complex molecules.
Biology
: Serves as a probe in studying molecular interactions within biological systems.
Medicine
: Potential therapeutic agent, especially in the context of its interaction with specific biological targets.
Industry
: Utilized in materials science for developing novel polymers and other materials.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets
: Often interacts with enzymes or receptors, modulating their activity.
Pathways Involved
: Involves pathways related to cellular signaling, metabolism, and gene expression regulation.
Comparación Con Compuestos Similares
Comparing this compound with its analogs highlights its uniqueness in several aspects:
Structural Comparison
: Unique chiral centers and functional groups differentiate it from others.
Functional Comparison
: Distinct reactivity patterns and biological activity profiles.
Similar Compounds:
5-chloro-3-fluoro-N-methylpyridin-2-amine.
3-fluoro-N-[[(2R)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine.
This should give you a comprehensive look into the compound 5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine. If there's a specific area you want to dive deeper into, just let me know!
Propiedades
IUPAC Name |
5-chloro-3-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN4O/c1-20-12(2-4-19-20)13-9(3-5-21-13)7-17-14-11(16)6-10(15)8-18-14/h2,4,6,8-9,13H,3,5,7H2,1H3,(H,17,18)/t9-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSBFKNGXXTIO-TVQRCGJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CNC3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CNC3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)

![3-[(3,4-Dimethoxypyridin-2-yl)methyl-ethylamino]phenol](/img/structure/B6625466.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![[3-[[1-(4-Methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]phenyl]methanol](/img/structure/B6625515.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)
![[4-(Aminomethyl)phenyl]-[4-[(2-methylphenyl)methoxy]piperidin-1-yl]methanone](/img/structure/B6625523.png)
![N-[3-[(2-oxopyrimidin-1-yl)methyl]phenyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B6625528.png)
![3-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-4-methyl-1,3-thiazol-2-one](/img/structure/B6625542.png)
![1-(4-methylphenyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]tetrazol-5-amine](/img/structure/B6625550.png)
![2-[2-(7-Fluoro-4-propyl-2,3-dihydroquinoxalin-1-yl)-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B6625557.png)

![2-Methyl-1-[4-(1-methylsulfanylcyclopropanecarbonyl)piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6625568.png)
